2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine
Overview
Description
2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethylamine chain
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets . For instance, a compound with a similar trifluoromethyl pyridinyl structure was found to inhibit mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme involved in cellular metabolism .
Mode of Action
Similar compounds have been found to interact with their targets in unique ways . For example, Enasidenib, a compound with a similar structure, inhibits mutant IDH2, leading to a decrease in the production of the oncometabolite ®-2-hydroxyglutarate .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For instance, Enasidenib, a compound with a similar structure, affects the isocitrate to α-ketoglutarate conversion pathway, leading to a decrease in the production of the oncometabolite ®-2-hydroxyglutarate .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels . For instance, Enasidenib, a compound with a similar structure, has been found to induce differentiation of leukemic blasts and increase survival in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine typically involves the introduction of the trifluoromethyl group into the pyridine ring followed by the attachment of the ethylamine chain. One common method involves the reaction of 6-trifluoromethyl-2-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethylamine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl-pyridin-2-YL)-methylamine
- 2-(Trifluoromethyl-pyridin-2-YL)-propylamine
- 2-(Trifluoromethyl-pyridin-2-YL)-butylamine
Uniqueness
2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine is unique due to its specific combination of the trifluoromethyl group and the ethylamine chain. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-2-6(13-7)4-5-12/h1-3H,4-5,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMPHXGSZPTDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695234 | |
Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000504-55-1 | |
Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.